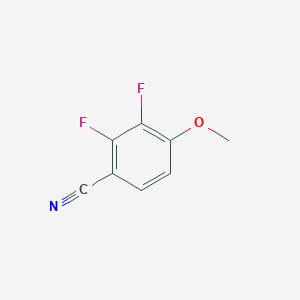

2,3-Difluoro-4-methoxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUIDHSEDJPJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590701 | |

| Record name | 2,3-Difluoro-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256417-12-6 | |

| Record name | Benzonitrile, 2,3-difluoro-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256417-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 256417-12-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Difluoro-4-methoxybenzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3-Difluoro-4-methoxybenzonitrile (CAS No. 256417-12-6), a key fluorinated building block in modern organic synthesis. This document delves into its chemical properties, logical synthesis strategies, and its emerging role in the development of complex molecules for the pharmaceutical and agrochemical industries.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

This compound is a polysubstituted aromatic compound featuring a strategic arrangement of functional groups: two vicinal fluorine atoms, a methoxy group, and a nitrile moiety. This unique combination imparts specific electronic and steric properties, making it a valuable intermediate for introducing fluorinated motifs into larger, more complex molecules.[1] The presence of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, properties of critical interest in drug discovery. The nitrile group serves as a versatile synthetic handle, readily convertible to amines, carboxylic acids, or various heterocyclic systems.

Physicochemical Properties and Safety Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 256417-12-6 | |

| Molecular Formula | C₈H₅F₂NO | |

| Molecular Weight | 169.13 g/mol | |

| Appearance | Off-white to pale yellow crystalline powder | Vendor Data |

| Melting Point | 82 °C | |

| SMILES | COC1=C(C(=C(C=C1)C#N)F)F | [2] |

| InChIKey | WCUIDHSEDJPJKI-UHFFFAOYSA-N | [2] |

Safety and Handling: this compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements: H302, H311, H315, H319, H332[3]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

Caption: A plausible two-step synthesis of this compound.

Step 1: Nucleophilic Aromatic Substitution (SNAr) to form 2,3-Difluoro-4-hydroxybenzonitrile

The synthesis would likely commence with 2,3,4-trifluorobenzonitrile. The fluorine atom at the 4-position is the most activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the nitrile group and the adjacent fluorine atoms.

-

Causality: The rate of SNAr on polyfluoroaromatics is dictated by the stability of the intermediate Meisenheimer complex. Attack at the 4-position allows for delocalization of the negative charge onto the electron-withdrawing nitrile group, making it the most favorable site for nucleophilic attack.

Step 2: Williamson Ether Synthesis

The resulting 2,3-difluoro-4-hydroxybenzonitrile can then be methylated to afford the final product. The Williamson ether synthesis is a classic and reliable method for this transformation.

-

Causality: The phenolic proton is acidic and can be readily deprotonated by a mild base like potassium carbonate to form a phenoxide. This nucleophilic phenoxide then displaces a halide (e.g., iodide) from an electrophilic methyl source like methyl iodide in an SN2 reaction.

Detailed Experimental Protocol (Proposed)

The following protocol is a predictive model based on standard laboratory procedures for similar transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2,3-Difluoro-4-hydroxybenzonitrile from 2,3,4-Trifluorobenzonitrile

-

Reaction Setup: To a solution of 2,3,4-trifluorobenzonitrile (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or DMSO) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium hydroxide (1.1 eq) or sodium methoxide (1.1 eq).

-

Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl) to precipitate the phenolic product. Filter the solid, wash with cold water, and dry under vacuum to yield crude 2,3-difluoro-4-hydroxybenzonitrile.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the crude 2,3-difluoro-4-hydroxybenzonitrile (1.0 eq) in a polar aprotic solvent such as acetone or acetonitrile. Add a mild base, such as potassium carbonate (2.0-3.0 eq), followed by the methylating agent, methyl iodide (1.2-1.5 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) until the starting material is consumed, as indicated by TLC.

-

Work-up and Isolation: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

| Technique | Data |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks for C≡N (nitrile) stretching, C-O-C (ether) stretching, C-F (fluoroaromatic) stretching, and aromatic C-H and C=C vibrations. |

| ¹H NMR (CDCl₃, ppm) | Expected signals for the methoxy group protons (singlet, ~3.9-4.1 ppm) and two aromatic protons (doublets or multiplets, with coupling to fluorine). |

| ¹³C NMR (CDCl₃, ppm) | Expected signals for the nitrile carbon, the methoxy carbon, and the eight aromatic carbons, with characteristic C-F coupling constants. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 169, with a fragmentation pattern corresponding to the loss of functional groups. Predicted [M+H]⁺ at 170.04120.[2] |

Note: While a specific experimental NMR or mass spectrum is not publicly available, the expected data is based on established principles of spectroscopy for analogous structures.

Reactivity and Applications in Drug Development

This compound is a valuable building block due to the distinct reactivity of its functional groups.

Caption: Key reactive sites and potential transformations of this compound.

The primary utility of this compound lies in its role as a precursor in multi-step syntheses. While specific examples directly citing this compound in the synthesis of named drug candidates are not prevalent in publicly accessible literature, its structural motifs are found in various biologically active molecules, particularly kinase inhibitors. The difluoro-methoxy-phenyl moiety is a common feature in scaffolds designed to interact with ATP-binding sites of kinases.

Potential Therapeutic Areas:

-

Oncology: As a building block for inhibitors of various kinases implicated in cancer cell proliferation and survival.

-

Inflammatory Diseases: In the synthesis of modulators of inflammatory signaling pathways.

-

Agrochemicals: As a precursor for novel herbicides and fungicides, where the fluorinated pattern can enhance efficacy and metabolic stability.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with a logical and scalable synthetic route, make it an attractive building block for introducing a difluoro-methoxyphenyl nitrile moiety into complex target molecules. The versatility of the nitrile group and the unique electronic properties imparted by the fluorine atoms ensure its continued relevance in the design and synthesis of next-generation pharmaceuticals and agrochemicals. Further research into its applications is warranted and expected to yield novel compounds with significant biological and material properties.

References

solubility of 2,3-Difluoro-4-methoxybenzonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 2,3-Difluoro-4-methoxybenzonitrile in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in modern medicinal chemistry. In the absence of extensive published quantitative solubility data, this document focuses on the foundational principles governing its solubility, predictive insights based on its physicochemical properties, and a detailed, field-proven experimental protocol for accurate solubility determination. The methodologies presented herein are designed to be self-validating, ensuring researchers can generate reliable and reproducible solubility data crucial for applications ranging from reaction optimization to formulation development.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound (CAS No: 256417-12-6) is an aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a benzonitrile core substituted with two fluorine atoms and a methoxy group, offers a unique combination of electronic properties and metabolic stability. The nitrile group is a versatile synthetic handle, readily converted into amines, carboxylic acids, or tetrazoles, while the fluorine atoms can enhance binding affinity, modulate pKa, and improve metabolic resistance, all desirable traits in drug candidates.[2]

Understanding the solubility of this intermediate is a critical, yet often overlooked, aspect of its application. Solubility dictates the choice of reaction solvents, purification methods (e.g., crystallization), and ultimately, the feasibility of formulating active pharmaceutical ingredients (APIs). Inadequate solubility can lead to poor reaction kinetics, low yields, and significant challenges in downstream processing. This guide provides the necessary theoretical framework and practical methodologies to empower researchers to thoroughly characterize the solubility of this compound in a range of relevant organic solvents.

Physicochemical Properties and Predicted Solubility Behavior

To understand the solubility of this compound, we must first examine its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂NO | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| Melting Point | ~82 °C | [1] |

| Appearance | Solid | [3] |

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] The polarity of the solute must be matched with the polarity of the solvent for significant dissolution to occur.

-

Polarity Analysis: this compound is a moderately polar molecule. The nitrile (-C≡N) and methoxy (-OCH₃) groups, along with the fluorine atoms, introduce polarity through dipole moments. The aromatic ring, however, is nonpolar.

-

Solubility Prediction:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the nitrile and methoxy groups can act as hydrogen bond acceptors, the lack of a hydrogen bond donor on the solute suggests that solubility will be moderate.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents have significant dipole moments but do not donate hydrogen bonds. Given the polar nature of the solute, good solubility is anticipated in these solvents. Benzonitrile, the parent compound, is known to be a good solvent for many resins and polymers, indicating its affinity for polar aprotic environments.[5]

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the significant polarity of the functional groups, solubility is expected to be limited in nonpolar solvents. The nonpolar aromatic ring may provide some affinity for toluene, but overall solubility is likely to be low, especially in aliphatic hydrocarbons like hexane.[6]

-

Halogenated Solvents (e.g., Dichloromethane): These solvents are weakly polar and are often good solvents for a wide range of organic compounds. Moderate to good solubility is expected.

-

Quantitative Solubility Data (Hypothetical)

| Solvent | Solvent Class | Predicted Solubility (at 25°C) | Experimentally Determined Solubility (mg/mL) |

| Methanol | Polar Protic | Moderate | [Enter Experimental Data] |

| Ethanol | Polar Protic | Moderate | [Enter Experimental Data] |

| Acetone | Polar Aprotic | High | [Enter Experimental Data] |

| Ethyl Acetate | Polar Aprotic | High | [Enter Experimental Data] |

| Acetonitrile | Polar Aprotic | High | [Enter Experimental Data] |

| Dichloromethane | Halogenated | Moderate-High | [Enter Experimental Data] |

| Toluene | Aromatic | Low-Moderate | [Enter Experimental Data] |

| Hexane | Aliphatic | Low | [Enter Experimental Data] |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[7] It is a robust and reliable technique that ensures the solution has reached saturation, providing a true measure of the compound's solubility in a given solvent at a specific temperature.

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility and accuracy.

-

Use of Excess Solute: Adding an excess of the solid ensures that the solvent becomes fully saturated, and a solid phase remains in equilibrium with the liquid phase.[7]

-

Equilibration Time: A sufficient agitation period (e.g., 24-72 hours) is necessary to ensure that the system has reached equilibrium. This is a self-validating step; analyzing samples at different time points (e.g., 24h and 48h) should yield the same concentration if equilibrium has been achieved.

-

Filtration: It is critical to separate the undissolved solid from the saturated solution without altering the temperature or causing solvent evaporation. Syringe filters are ideal for this purpose.

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 0.05, 0.025, 0.01 mg/mL).

-

-

Sample Preparation:

-

Add an excess amount of this compound (e.g., ~50 mg) to a series of glass vials.

-

Add a known volume of the desired organic solvent (e.g., 2 mL) to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an isothermal shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for 24-48 hours.

-

-

Phase Separation and Filtration:

-

Allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. The filtration step should be performed quickly to minimize temperature changes.

-

-

Quantification (HPLC-UV Method):

-

Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted sample by HPLC-UV. A proposed starting method is provided below.

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[8]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Benzonitrile and its derivatives typically have a UV absorbance maximum around 254 nm. This should be confirmed by running a UV scan of a standard solution.[9][10]

-

Injection Volume: 10 µL.

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility in the original solvent, accounting for the dilution factor.

-

Experimental Workflow Diagram

Caption: Isothermal shake-flask solubility determination workflow.

Safety and Handling

This compound is a research chemical and should be handled with appropriate safety precautions. Based on available data for similar compounds, it may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[11] Always consult the Safety Data Sheet (SDS) before handling. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Practical Implications

While a comprehensive public database of solubility for this compound is yet to be established, this guide provides the foundational knowledge and a robust experimental framework for its determination. By understanding the physicochemical drivers of solubility and implementing the detailed isothermal shake-flask protocol, researchers can generate the high-quality, reliable data essential for advancing their research and development projects. Accurate solubility data enables rational solvent selection for synthesis and purification, informs the design of crystallization processes, and provides a critical parameter for early-stage formulation and drug delivery studies. The methodologies outlined herein are designed to be directly implemented in a laboratory setting, empowering scientists to overcome solubility-related challenges and accelerate the journey from discovery to application.

References

- 1. This compound | 256417-12-6 | FD38508 [biosynth.com]

- 2. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzonitrile [webbook.nist.gov]

- 4. youtube.com [youtube.com]

- 5. atamankimya.com [atamankimya.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. Benzonitrile | SIELC Technologies [sielc.com]

2,3-Difluoro-4-methoxybenzonitrile safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of 2,3-Difluoro-4-methoxybenzonitrile

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety data for this compound (CAS No. 256417-12-6), a versatile building block in synthetic chemistry.[1] Adherence to these guidelines is critical for minimizing risk and establishing a secure research environment.

Compound Identification and Physical Properties

This compound is a fluorinated aromatic compound used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research.[1] Understanding its fundamental properties is the first step in safe handling.

| Property | Value | Source(s) |

| CAS Number | 256417-12-6 | [1][2][3][4] |

| Molecular Formula | C₈H₅F₂NO | [1][3][4] |

| Molecular Weight | 169.13 g/mol | [1][3] |

| Appearance | White powder / Solid | [3][5] |

| Melting Point | 82 - 84 °C | [1][4] |

| Purity | Typically ≥97% | [5] |

| IUPAC Name | This compound | [4] |

Hazard Identification and Classification

This compound is classified as toxic and hazardous. The primary routes of exposure are inhalation, ingestion, and skin contact. The Globally Harmonized System (GHS) classifications highlight the significant health risks associated with this chemical.[1][6]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H311 | Toxic in contact with skin |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

Source: Compiled from available safety data sheets.[1][6]

The compound is transported under the UN number UN3439, which designates "NITRILES, SOLID, TOXIC, N.O.S.", underscoring its hazardous nature.[1]

Caption: GHS Hazard Classification Summary.

Safe Handling and Storage Protocols

Given its toxicity, rigorous adherence to handling and storage protocols is essential. The causality behind these measures is to prevent accidental exposure through inhalation of dust, skin contact, or ingestion.

Engineering Controls and Personal Protective Equipment (PPE)

A self-validating system of controls is crucial. Engineering controls provide the primary layer of protection, supplemented by mandatory PPE.

-

Ventilation: All handling of this solid compound must occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust particles.[7][8]

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with ANSI Z87.1 standards.[9]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile) and dispose of them after use or if contamination occurs. Use proper glove removal technique to avoid skin contact.

-

Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.

-

-

Respiratory Protection: If working outside a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter is required.[10]

Handling Procedures

-

Preparation: Before handling, ensure the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower.[7]

-

Dispensing: Avoid creating dust when weighing or transferring the solid. Use a spatula and weigh the material on a tared weigh paper or in a suitable container within a fume hood or ventilated enclosure.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

-

Contamination: Avoid contact with skin, eyes, and clothing.[8]

Storage Requirements

-

Container: Keep the container tightly closed to prevent contamination and moisture absorption.[1][8]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7] The recommended storage temperature is between 10°C and 25°C.[1]

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.[8]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure. The following protocols are based on standard chemical first-aid procedures.[11]

Caption: Emergency First-Aid Response Workflow.

Step-by-Step First-Aid Protocols

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry powder, or carbon dioxide. A water spray can be used to cool fire-exposed containers.[7][9]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[7]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[9]

Accidental Release

-

Evacuate: Evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent the generation of dust.[7] Do not allow the chemical to enter drains or waterways.

-

Clean-up: Carefully sweep or vacuum the spilled solid into a suitable, labeled container for disposal.[7] Avoid actions that create dust.

-

Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations at an approved waste disposal plant.

References

- 1. This compound | 256417-12-6 | FD38508 [biosynth.com]

- 2. pschemicals.com [pschemicals.com]

- 3. chinapharmas.com [chinapharmas.com]

- 4. chem-casts.com [chem-casts.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. luminixhealth.com [luminixhealth.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. aksci.com [aksci.com]

An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-4-methoxybenzonitrile

Executive Summary

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for 2,3-Difluoro-4-methoxybenzonitrile, a key fluorinated building block in modern medicinal and materials chemistry.[1][2] The primary strategy detailed herein involves a two-stage process: the synthesis of the critical precursor, 2,3-difluoro-4-methoxyaniline, followed by its conversion to the target nitrile via a copper-catalyzed Sandmeyer cyanation reaction. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical safety considerations to facilitate successful and reproducible synthesis.

Introduction: The Significance of Fluorinated Benzonitriles

Fluorinated aromatic compounds are of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[3] The benzonitrile moiety is a versatile functional group that serves as a precursor to a wide range of functionalities, including carboxylic acids, amines, and tetrazoles.[4][5]

The target molecule, this compound, combines these features, making it a highly valuable intermediate for the synthesis of complex molecular architectures.[1] Its specific substitution pattern offers a unique electronic and steric profile for molecular design and lead optimization efforts in drug discovery.

Retrosynthetic Strategy

A logical retrosynthetic analysis of this compound identifies the aromatic amine as the most practical precursor. The nitrile group can be readily installed from an amino group via the well-established Sandmeyer reaction. This disconnection leads to the key intermediate, 2,3-difluoro-4-methoxyaniline.

Caption: Retrosynthetic disconnection of the target molecule.

Synthesis of Key Intermediate: 2,3-Difluoro-4-methoxyaniline

The synthesis of the aniline precursor is a critical step that dictates the overall efficiency of the sequence. While several routes are conceivable, a practical approach begins with a commercially available halogenated aniline, such as 4-bromo-2,3-difluoroaniline. The synthesis involves a copper-catalyzed methoxylation, a variation of the Ullman condensation.

Causality Behind Experimental Choices:

-

Starting Material: 4-Bromo-2,3-difluoroaniline is chosen as it provides the correct fluorine substitution pattern and a reactive handle (bromine) for the subsequent C-O bond formation.

-

Catalyst: Copper(I) salts are classic and cost-effective catalysts for Ullman-type reactions, facilitating the coupling of the aryl halide with the methoxide nucleophile.[6]

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to ensure the solubility of the reagents, particularly the sodium methoxide, and to facilitate the reaction at elevated temperatures.

Experimental Protocol: Synthesis of 2,3-Difluoro-4-methoxyaniline

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity |

| 4-Bromo-2,3-difluoroaniline | 209.00 | 50 | 10.45 g |

| Sodium methoxide | 54.02 | 150 | 8.10 g |

| Copper(I) iodide (CuI) | 190.45 | 10 | 1.90 g |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 100 mL |

| Toluene | 92.14 | - | For extraction |

| Saturated aq. Ammonium Chloride | - | - | For workup |

| Brine | - | - | For workup |

| Anhydrous Magnesium Sulfate | 120.37 | - | For drying |

Step-by-Step Procedure:

-

To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromo-2,3-difluoroaniline (10.45 g, 50 mmol), sodium methoxide (8.10 g, 150 mmol), and copper(I) iodide (1.90 g, 10 mmol).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add 100 mL of anhydrous DMF via cannula.

-

Heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the dark slurry into 300 mL of a saturated aqueous solution of ammonium chloride and stir for 30 minutes to quench the reaction and complex the copper salts.

-

Transfer the mixture to a separatory funnel and extract with toluene (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then brine (1 x 100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,3-difluoro-4-methoxyaniline as a solid.

Core Transformation: The Sandmeyer Cyanation Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting aryl amines into aryl halides or pseudohalides.[7][8] The cyanation variant allows for the efficient synthesis of benzonitriles.[3][9]

Reaction Mechanism

The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.

-

Copper-Catalyzed Cyanation: The diazonium salt is then added to a solution of copper(I) cyanide. A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then reacts with the cyanide anion, coordinated to the copper, to form the final benzonitrile product and regenerate the copper(I) catalyst.[8]

Caption: Simplified mechanism of the Sandmeyer cyanation.

Experimental Protocol: Synthesis of this compound

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity |

| 2,3-Difluoro-4-methoxyaniline | 159.13 | 30 | 4.77 g |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | 15 mL |

| Sodium Nitrite (NaNO₂) | 69.00 | 33 | 2.28 g |

| Copper(I) Cyanide (CuCN) | 89.56 | 36 | 3.22 g |

| Sodium Cyanide (NaCN) | 49.01 | 36 | 1.76 g |

| Dichloromethane (DCM) | 84.93 | - | For extraction |

| Anhydrous Sodium Sulfate | 142.04 | - | For drying |

Step-by-Step Procedure:

-

Preparation of Diazonium Salt Solution:

-

In a 250 mL beaker, suspend 2,3-difluoro-4-methoxyaniline (4.77 g, 30 mmol) in a mixture of concentrated HCl (15 mL) and water (25 mL).

-

Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring. The amine hydrochloride salt may precipitate.

-

Dissolve sodium nitrite (2.28 g, 33 mmol) in 10 mL of cold water. Add this solution dropwise to the cold amine suspension over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C. The solution should become clear yellow. This is the diazonium salt solution; keep it cold for the next step.

-

-

Preparation of Cyanide Solution:

-

CAUTION: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which liberates toxic HCN gas.

-

In a 500 mL flask, dissolve copper(I) cyanide (3.22 g, 36 mmol) and sodium cyanide (1.76 g, 36 mmol) in 50 mL of water. Gently warm the solution to ~60 °C to facilitate dissolution, then cool to room temperature.

-

-

Sandmeyer Reaction:

-

Place the cyanide solution in a larger ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the stirred cyanide solution via a dropping funnel. The rate of addition should be controlled to manage the vigorous evolution of nitrogen gas.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.

-

Product Characterization

The final product should be characterized to confirm its identity and purity.

Physicochemical and Analytical Data

| Property | Value | Reference |

| CAS Number | 256417-12-6 | [1] |

| Molecular Formula | C₈H₅F₂NO | [1] |

| Molecular Weight | 169.13 g/mol | [1][10] |

| Appearance | Off-white to pale yellow crystalline powder | [2] |

| Melting Point | 82 °C | [1] |

| Purity (Assay) | ≥98.0% | [2] |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.4-7.2 (m, 1H, Ar-H), ~7.0-6.8 (m, 1H, Ar-H), ~3.9 (s, 3H, OCH₃).

-

¹³C NMR (CDCl₃, 101 MHz): Resonances expected for aromatic carbons (including two C-F carbons with large coupling constants), the nitrile carbon (~115 ppm), and the methoxy carbon (~56 ppm).

-

IR (KBr, cm⁻¹): Strong absorption around 2230 cm⁻¹ (C≡N stretch), and characteristic C-F and C-O stretching bands.

Safety and Handling

-

General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Cyanides: Copper(I) cyanide and sodium cyanide are highly toxic by inhalation, ingestion, and skin contact. Never acidify cyanide waste streams, as this will produce lethal hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) solution before disposal according to institutional guidelines.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. Always keep them in solution at low temperatures and use them immediately after preparation.

-

Acids and Solvents: Concentrated hydrochloric acid is corrosive. Organic solvents like DMF, toluene, and dichloromethane are flammable and/or toxic. Handle with appropriate care.

Conclusion

The synthesis of this compound can be reliably achieved through a two-part sequence culminating in a Sandmeyer cyanation reaction. The key to success lies in the careful preparation of the 2,3-difluoro-4-methoxyaniline intermediate and strict temperature control during the diazotization step. By following the detailed protocols and safety precautions outlined in this guide, researchers can effectively produce this valuable fluorinated building block for application in pharmaceutical discovery and materials science.

References

- 1. This compound | 256417-12-6 | FD38508 [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sandmeyer_reaction [chemeurope.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 256417-12-6 | this compound - Fluoropharm [fluoropharm.com]

The Strategic deployment of 2,3-Difluoro-4-methoxybenzonitrile in Modern Synthetic Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. The unique electronic properties of fluorine can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Within the arsenal of fluorinated building blocks, 2,3-Difluoro-4-methoxybenzonitrile has emerged as a versatile and highly valuable intermediate. Its trifunctional nature, featuring a nitrile group, a methoxy moiety, and vicinal fluorine atoms on a benzene ring, offers a rich platform for a variety of chemical transformations. This guide provides an in-depth technical overview of the potential research applications of this compound, with a focus on its utility in the synthesis of complex molecules, particularly in the realm of pharmaceutical development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective utilization in synthesis. This compound is a white to off-white crystalline solid with the following key characteristics:

| Property | Value | Reference |

| CAS Number | 256417-12-6 | [1] |

| Molecular Formula | C₈H₅F₂NO | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| Melting Point | 82 °C | [1] |

| Appearance | Off-white to pale yellow crystalline powder | [2] |

| Purity | ≥98.0% | [2] |

Core Research Applications: A Gateway to Complex Molecules

The primary utility of this compound lies in its role as a versatile synthon for the construction of more elaborate molecular architectures. The electron-withdrawing nature of the nitrile group and the fluorine atoms activates the aromatic ring towards certain chemical transformations, making it a valuable precursor in multi-step syntheses.

Nucleophilic Aromatic Substitution (SNA r): A Key Transformation

The presence of two fluorine atoms on the benzene ring, activated by the electron-withdrawing nitrile group, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-heteroatom bonds with a wide range of nucleophiles.

Mechanistic Insights:

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized by the electron-withdrawing nitrile group and the remaining fluorine atom. In the subsequent step, the fluoride ion, an excellent leaving group, is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The regioselectivity of the substitution (at C2 or C3) can be influenced by the nature of the nucleophile and the reaction conditions.

Figure 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors:

A prominent application of this SNAr reactivity is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs used in the treatment of certain cancers and autoimmune diseases. For example, analogues of the BTK inhibitor zanubrutinib can be synthesized using this compound as a key starting material. The core structure of these inhibitors often features a substituted pyrazolopyrimidine moiety linked to a substituted phenyl group.

Experimental Protocol: Synthesis of a BTK Inhibitor Intermediate

The following is a representative, generalized protocol for the nucleophilic aromatic substitution of this compound with an amine, a key step in the synthesis of various kinase inhibitors.

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP) is added the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq).

-

The reaction mixture is heated to a temperature between 80-120 °C and stirred for 4-24 hours, or until the reaction is deemed complete by TLC or LC-MS analysis.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired substituted aminobenzonitrile.

Figure 2: A generalized experimental workflow for the SNAr of this compound with an amine.

Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl Scaffolds

The presence of fluorine atoms also allows for the potential application of this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While the C-F bond is generally strong, under specific catalytic conditions, it can be activated for cross-coupling, or the nitrile group can be transformed into other functionalities (e.g., a triflate) that are amenable to these reactions. The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceuticals.

Conceptual Application:

In a hypothetical Suzuki-Miyaura coupling, this compound (or a derivative thereof) could be coupled with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base to form a biaryl compound. This approach could be used to introduce diverse aromatic or heteroaromatic moieties at a specific position on the benzonitrile ring.

Transformation of the Nitrile Group: A Handle for Further Functionalization

The nitrile group in this compound serves as a versatile functional handle that can be converted into a variety of other important functional groups.

Hydrolysis to Carboxylic Acid:

The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2,3-difluoro-4-methoxybenzoic acid.[3][4] This transformation is valuable as carboxylic acids are key intermediates in the synthesis of amides, esters, and other derivatives.

Experimental Protocol: Hydrolysis of the Nitrile Group

The following is a general procedure for the hydrolysis of an aryl nitrile to a carboxylic acid.

Acidic Hydrolysis:

-

The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid.[4]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the resulting carboxylic acid may precipitate out of the solution or can be extracted with an organic solvent.

Alkaline Hydrolysis:

-

The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide.[3]

-

This initially forms the sodium salt of the carboxylic acid.

-

After cooling the reaction mixture, it is acidified with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the free carboxylic acid.

Future Perspectives and Conclusion

This compound is a strategically important building block with significant potential in modern organic synthesis. Its primary application in nucleophilic aromatic substitution reactions provides a reliable and efficient route to complex, highly functionalized aromatic compounds, as exemplified by its utility in the synthesis of BTK inhibitors. Furthermore, the potential for its use in palladium-catalyzed cross-coupling reactions and the versatility of its nitrile group open up a wide range of possibilities for the synthesis of novel molecules with potential applications in drug discovery, agrochemicals, and materials science. As the demand for sophisticated and highly tailored molecules continues to grow, the importance of versatile and strategically designed building blocks like this compound is set to increase, making it a key tool for researchers and scientists in the chemical sciences.

References

- 1. WO2022251404A1 - Synthesis of btk inhibitor and intermediates thereof - Google Patents [patents.google.com]

- 2. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]

- 3. WO2023062504A1 - Process for the preparation of zanubrutinib - Google Patents [patents.google.com]

- 4. US20240124461A1 - Processes for the preparation of zanubrutinib and intermediates thereof - Google Patents [patents.google.com]

The Strategic Role of Fluorine Substitution in Benzonitrile Derivatives: A Mechanistic and Application-Focused Guide

An In-depth Technical Guide for Drug Discovery Professionals:

Executive Summary

The strategic incorporation of fluorine into the benzonitrile scaffold represents a powerful and nuanced approach in modern drug discovery. This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of how this small, yet profoundly influential, atom transforms the physicochemical, pharmacokinetic, and pharmacodynamic properties of benzonitrile-based molecules. We will explore the delicate interplay of electronic effects, the tangible outcomes on metabolic stability and bioavailability, and the impact on target engagement. This document is designed for the practicing researcher, offering not only authoritative, referenced insights but also detailed, field-proven experimental protocols to empower rational design and accelerate the development of next-generation therapeutics.

The Convergence of Two Privileged Scaffolds

The Benzonitrile Motif: More Than a Simple Dipole

Benzonitrile derivatives are a cornerstone in medicinal chemistry, valued for their synthetic versatility and their ability to engage in a variety of intermolecular interactions.[1][2] The nitrile group is not merely a passive polar feature; its linear geometry, strong dipole moment, and capacity to act as a hydrogen bond acceptor make it a key pharmacophoric element.[2] Furthermore, its metabolic stability and role as a bioisostere for carbonyls or halogens have cemented its place in numerous approved drugs.[2]

Fluorine: The Subtle Architect of Molecular Properties

The introduction of fluorine is one of the most impactful strategies in medicinal chemistry.[3] Its unique properties—high electronegativity, a van der Waals radius similar to hydrogen, and the exceptional strength of the C-F bond—allow it to exert profound effects without significant steric penalty.[4][5] Judicious placement of fluorine can modulate pKa, enhance metabolic stability, improve membrane permeability, and increase binding affinity, often transforming a lead compound into a viable drug candidate.[4][6][7]

Modulating the Core: The Electronic Influence of Fluorine

The net effect of fluorine on the benzonitrile ring is a sophisticated balance between two opposing electronic forces: the inductive effect and the resonance effect.

A Duality of Influence: Inductive Withdrawal vs. Resonance Donation

Due to its supreme electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework.[8] This effect polarizes the C-F bond and deactivates the aromatic ring toward electrophilic attack. Simultaneously, fluorine's lone pair electrons can be donated into the pi (π) system of the ring, a phenomenon known as the resonance or mesomeric effect (+R).[8][9] While the inductive effect generally dominates, the resonance effect directs electron density to the ortho and para positions.[9] This duality is critical for understanding the reactivity and interaction profile of the molecule.

Caption: Duality of fluorine's electronic influence on the aromatic ring.

Tuning Basicity and Acidity (pKa)

The strong -I effect of fluorine is a powerful tool for modulating the pKa of nearby functional groups.[4][6] For instance, placing a fluorine atom on a benzonitrile ring adjacent to an amine-containing side chain will decrease the basicity of the amine. This can be a crucial optimization step. A highly basic compound may be protonated at physiological pH, leading to poor membrane permeability and limited bioavailability. By lowering the pKa, a greater fraction of the compound remains in its neutral, more lipophilic state, facilitating passage across biological membranes.[4][10]

From Molecule to Medicine: Pharmacokinetic Consequences

Fluorine substitution directly impacts a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, primarily through its effects on lipophilicity and metabolic stability.

Strategic Lipophilicity Modulation

The effect of fluorine on lipophilicity (measured as LogP or LogD) is highly context-dependent. While fluorinating an aromatic ring generally increases lipophilicity, which can improve membrane permeability and target binding, excessive fluorination can have detrimental effects on solubility.[3][10][11] The strategic placement of single fluorine atoms or a trifluoromethyl group allows for fine-tuning this property to achieve an optimal balance between solubility and permeability.[3]

| Compound | Substitution Pattern | Experimental LogP | Key Observation |

| Benzonitrile | Unsubstituted | 1.56 | Baseline lipophilicity. |

| 2-Fluorobenzonitrile | ortho-Fluoro | 1.72 | Modest increase in lipophilicity. |

| 4-Fluorobenzonitrile | para-Fluoro | 1.75 | Similar modest increase. |

| 3,5-Difluorobenzonitrile | meta, meta-Difluoro | 2.01 | Additive effect on lipophilicity. |

| 4-(Trifluoromethyl)benzonitrile | para-CF3 | 2.65 | Significant increase in lipophilicity. |

| Caption: Table 1. Comparative LogP values illustrating the impact of fluorine substitution on the lipophilicity of the benzonitrile scaffold. Data is representative and serves for comparative purposes. |

Enhancing Metabolic Stability

One of the most valuable applications of fluorine is to block sites of metabolic oxidation.[10][12] The Cytochrome P450 (CYP450) family of enzymes frequently metabolizes drugs via hydroxylation of vulnerable C-H bonds. The C-F bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a C-H bond and is thus highly resistant to oxidative cleavage.[13][14] Replacing a hydrogen at a known metabolic "soft spot" with fluorine effectively shields the molecule from degradation, prolonging its half-life and increasing its systemic exposure.[12][14][15]

Caption: Fluorine shields against CYP450-mediated oxidative metabolism.

A Caveat: Potential for Metabolic Defluorination

While the C-F bond is robust, it is not invincible. In certain molecular contexts, metabolic processes can lead to defluorination, potentially forming reactive or toxic metabolites.[13][16] For example, CYP-mediated hydroxylation at a fluorinated aliphatic carbon can sometimes occur.[16] It is crucial for drug development professionals to be aware of these potential liabilities and to assess the metabolic fate of fluorinated compounds thoroughly.

Enhancing Potency: Fluorine's Role in Target Engagement

Fluorine substitution can significantly enhance a molecule's binding affinity (potency) and selectivity for its biological target.

Direct and Indirect Binding Contributions

The enhancement in binding affinity can occur through several mechanisms:

-

Direct Interactions: The polarized C-F bond can participate in favorable electrostatic interactions, such as with the backbone amides of a protein (C-F···H-N) or with carbonyl groups (C-F···C=O).[4]

-

Conformational Control: Fluorine can influence the conformational preferences of a molecule, pre-organizing it into the bioactive conformation required for optimal binding.[3][6]

-

Altered Hydrophobicity: Increased lipophilicity can strengthen hydrophobic interactions within the target's binding pocket.[11]

Case Study: Fluorinated Benzonitriles as Covalent Inhibitors

The nitrile group itself can act as a reversible or irreversible "warhead" in covalent inhibitors, reacting with nucleophilic residues like cysteine or serine in a target's active site.[17] The electronic properties of the benzonitrile ring, which are tuned by fluorine substitution, can modulate the electrophilicity of the nitrile carbon. A more electron-deficient ring, induced by fluorine's -I effect, can make the nitrile more susceptible to nucleophilic attack, thereby increasing the rate of covalent bond formation and enhancing inhibitor potency.[2] Furthermore, highly fluorinated aryl rings themselves can sometimes serve as electrophiles for covalent modification of kinases.[18]

Synthesis and Characterization: Practical Methodologies

Key Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

A common and effective method for introducing fluorine into a benzonitrile ring is through nucleophilic aromatic substitution (SNAr). This typically involves reacting a chloro- or nitro-substituted benzonitrile with a fluoride salt (e.g., KF, CsF) at high temperatures.[19][20] The reaction is facilitated by electron-withdrawing groups (like the nitrile itself) that stabilize the negatively charged Meisenheimer complex intermediate. Microwave-assisted protocols have significantly improved the efficiency and speed of these reactions.[21]

Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Difluorobenzonitrile

This protocol describes the conversion of 3,5-dichlorobenzonitrile to 3,5-difluorobenzonitrile, a self-validating system where successful conversion can be readily monitored by GC-MS and NMR.

-

Objective: To replace chlorine atoms with fluorine via a microwave-assisted SNAr reaction.

-

Materials:

-

3,5-Dichlorobenzonitrile (1.0 eq)

-

Spray-dried Potassium Fluoride (KF) (3.0 eq)

-

Kryptofix 2.2.2 or 18-Crown-6 (0.1 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microwave reaction vial with stir bar

-

Biotage Initiator or similar single-mode microwave reactor

-

-

Procedure:

-

To a 10 mL microwave vial, add 3,5-dichlorobenzonitrile (e.g., 500 mg), KF (3.0 eq), and Kryptofix 2.2.2 (0.1 eq).

-

Add a magnetic stir bar and seal the vial with a septum cap.

-

Evacuate the vial and backfill with dry nitrogen or argon gas (3 cycles).

-

Add anhydrous DMSO (5 mL) via syringe.

-

Place the vial in the microwave reactor.

-

Irradiate at 200°C for 45 minutes with magnetic stirring. Causality Note: High temperature is required to overcome the activation energy for aryl-Cl bond cleavage. The microwave provides rapid, uniform heating. KF is the fluoride source, and the phase-transfer catalyst (Kryptofix) is essential to solubilize the fluoride anion in the organic solvent.

-

-

Workup and Purification:

-

After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 3,5-difluorobenzonitrile.

-

-

Validation:

-

Confirm product identity and purity via ¹H NMR, ¹⁹F NMR, and GC-MS.

-

Expected Outcome: Appearance of characteristic C-F couplings in NMR spectra and a molecular ion peak corresponding to the difluorinated product in MS. The disappearance of the starting material signal validates reaction completion.

-

Integrated Workflow for Evaluation

A systematic workflow is essential for evaluating the impact of fluorination. This involves synthesis, purification, structural confirmation, and a battery of biological and pharmacokinetic assays.

Caption: A rational, iterative workflow for developing fluorinated benzonitriles.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay provides a reliable measure of a compound's susceptibility to phase I metabolism, a critical parameter improved by fluorination.

-

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.

-

Materials:

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Positive control (e.g., Verapamil, a compound with known high clearance)

-

96-well incubation plate and termination plate

-

-

Procedure:

-

Prepare the incubation mixture: In phosphate buffer, combine HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system. Causality Note: NADPH is a required cofactor for CYP450 enzyme activity. A control incubation without NADPH is essential to measure non-enzymatic degradation.

-

At designated time points (e.g., 0, 5, 15, 30, 60 min), transfer an aliquot of the incubation mixture to the termination plate containing ice-cold acetonitrile with an internal standard. The 0-min point serves as the initial concentration reference.

-

-

Analysis:

-

Centrifuge the termination plate to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Calculation & Validation:

-

Plot the natural log of the percentage of compound remaining vs. time.

-

The slope of the linear regression line (k) is used to calculate the half-life: t½ = 0.693 / k.

-

Calculate intrinsic clearance (CLint). A longer t½ and lower CLint for a fluorinated analog compared to its non-fluorinated parent validates the metabolic blocking strategy.

-

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Interpretation |

| Parent Benzonitrile-X | 15 | 92.4 | High clearance, metabolically labile. |

| Fluoro-Benzonitrile-X | > 60 | < 23.1 | Low clearance, significantly improved metabolic stability. |

| Caption: Table 2. Representative data from a human liver microsomal stability assay comparing a parent compound with its fluorinated analog. |

Conclusion and Future Perspectives

Fluorine substitution is far more than a simple bioisosteric replacement for hydrogen in the benzonitrile core; it is a precision tool for multidimensional optimization. By understanding the underlying electronic and physicochemical principles, medicinal chemists can rationally deploy fluorine to enhance metabolic stability, fine-tune bioavailability, and improve target potency. As synthetic fluorination methods become more sophisticated and our understanding of fluorine's interactions in biological systems deepens, the strategic application of fluorine to the versatile benzonitrile scaffold will undoubtedly continue to yield novel and effective therapeutics across a wide range of disease areas. The key to success lies in a holistic, iterative approach that combines rational design with robust, self-validating experimental evaluation.

References

- 1. nbinno.com [nbinno.com]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. mdpi.com [mdpi.com]

- 11. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. uh-ir.tdl.org [uh-ir.tdl.org]

- 19. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]

- 20. CN85100467A - The preparation method of fluoro benzonitrile - Google Patents [patents.google.com]

- 21. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 2,3-Difluoro-4-methoxybenzonitrile as a Key Building Block in the Synthesis of Covalent BTK Inhibitors

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Introduction: The Strategic Role of Fluorinated Scaffolds in Kinase Inhibition

Kinase inhibitors are a cornerstone of modern targeted cancer therapy.[1] Their efficacy often hinges on achieving high potency and selectivity for the target kinase while maintaining favorable pharmacokinetic properties. The strategic incorporation of fluorine into drug candidates is a well-established method to modulate these characteristics.[2] Fluorine's unique properties, such as high electronegativity, small steric footprint, and the strength of the C-F bond, allow medicinal chemists to fine-tune lipophilicity, block metabolic pathways, and enhance binding affinity through specific non-covalent interactions.[3][4]

Among the vast array of fluorinated building blocks, 2,3-Difluoro-4-methoxybenzonitrile has emerged as a particularly valuable synthon. Its vicinal difluoro substitution pattern, combined with a methoxy group and a versatile nitrile handle, provides a unique combination of electronic and structural features. This arrangement is particularly well-suited for the synthesis of inhibitors targeting Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies.[5][6] This application note will detail the strategic use of this building block in the synthesis of a potent BTK inhibitor, providing a comprehensive workflow, experimental protocol, and scientific rationale.

Case Study: Synthesis of a Covalent BTK Inhibitor Core

A critical step in the synthesis of many covalent BTK inhibitors, such as Acalabrutinib and its analogues, involves the construction of a central aminopyrazole ring, which is then linked to a warhead-containing moiety.[7] this compound serves as the foundational piece for the "right-hand" fragment of the inhibitor, which ultimately occupies a key pocket in the BTK active site.

The core reaction is a nucleophilic aromatic substitution (SNAr) followed by a Thorpe-Ziegler cyclization. The electron-withdrawing nature of the nitrile group and the ortho-fluorine atom activates the C4 position for nucleophilic attack by an appropriate amine, displacing the fluorine atom at that position.

Synthetic Workflow Overview

The overall process involves the coupling of this compound with an aminopyrazole derivative. This key step constructs the core diarylamine scaffold of the inhibitor. The nitrile group can then be further elaborated or remain as a key interaction point within the kinase binding site.

Detailed Experimental Protocol: SNAr Coupling

This protocol describes the synthesis of a key intermediate, coupling the title compound with a representative aminopyrazole.

Reaction: Synthesis of 4-((4-methyl-1H-pyrazol-3-yl)amino)-2,3-difluorobenzonitrile

3.1. Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (mmol) | Eq. |

| This compound | 256417-12-6 | 169.13 | 10.0 | 1.0 |

| 3-Amino-4-methyl-1H-pyrazole | 17535-70-1 | 97.12 | 11.0 | 1.1 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20.0 | 2.0 |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 50 mL | - |

3.2. Procedure

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.69 g, 10.0 mmol).

-

Reagent Addition: Add 3-Amino-4-methyl-1H-pyrazole (1.07 g, 11.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (50 mL) to the flask.

-

Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5 minutes.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

-

Scientific Rationale: The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium carbonate, enhancing its basicity, while not interfering with the nucleophilic attack. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.[8] Potassium carbonate acts as a base to deprotonate the aminopyrazole, generating the active nucleophile.

-

-

Work-up: After the reaction is complete (as judged by the consumption of the starting benzonitrile), cool the mixture to room temperature. Pour the mixture into 200 mL of ice-cold water.

-

Extraction: A precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product as a solid.

3.3. Expected Results & Characterization

| Parameter | Expected Outcome |

| Yield | 75-85% |

| Appearance | Off-white to pale yellow solid |

| Purity (LC-MS) | >98% |

| ¹H NMR | Consistent with the structure of the coupled product. |

| MS (ESI+) | [M+H]⁺ calculated for C₁₂H₈F₂N₄O: 263.07, found ~263.1 |

Authoritative Grounding and Mechanistic Insights

The utility of fluorinated benzonitriles as precursors for kinase inhibitors is well-documented in medicinal chemistry literature and patents.[9] The vicinal difluoro arrangement in this compound is particularly advantageous. The fluorine at the 3-position provides a steric and electronic environment that can enhance selectivity, while the fluorine at the 2-position, ortho to the nitrile, can influence the conformation and binding mode of the final inhibitor.[10]

The SNAr reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The strong electron-withdrawing effects of the nitrile and the adjacent fluorine atoms stabilize this intermediate, facilitating the displacement of the fluoride leaving group. This reaction is a robust and widely used method for constructing the diarylamine linkage central to many kinase inhibitors.[11]

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex kinase inhibitors, particularly for BTK.[12] Its specific substitution pattern allows for efficient and regioselective synthesis of key diarylamine intermediates via SNAr chemistry. The resulting scaffold is pre-organized with functional groups that are known to form critical hydrogen bonds and other favorable interactions within kinase active sites, ultimately contributing to the potency and selectivity of the final drug molecule. The protocols and insights provided herein offer a solid foundation for researchers engaged in the discovery and development of next-generation targeted therapies.

References

- 1. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. omicsonline.org [omicsonline.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2022251404A1 - Synthesis of btk inhibitor and intermediates thereof - Google Patents [patents.google.com]

- 7. Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | 256417-12-6 | FD38508 [biosynth.com]

Application Note: 2,3-Difluoro-4-methoxybenzonitrile as a Strategic Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Abstract

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials, with fluorine incorporation often enhancing metabolic stability and binding affinity.[1][2][3] This application note details the strategic use of 2,3-difluoro-4-methoxybenzonitrile, a versatile and highly functionalized aromatic building block, for the synthesis of novel benzimidazole and quinolone derivatives. We provide detailed, field-tested protocols that leverage sequential nucleophilic aromatic substitution (SNAr) reactions, demonstrating the controlled displacement of the activated fluorine atoms to construct complex molecular architectures relevant to drug discovery and materials science.

Introduction: The Strategic Value of Fluorinated Building Blocks

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, pKa, and metabolic profile. Heterocyclic scaffolds are particularly valuable, appearing in a majority of FDA-approved drugs.[1] Consequently, building blocks that combine both fluorine atoms and versatile functional groups are of paramount importance for generating novel chemical entities.